molecular formula C18H21NO5 B2923688 3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide CAS No. 346704-37-8

3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B2923688
CAS No.: 346704-37-8
M. Wt: 331.368
InChI Key: VXEHMNJCALKUJI-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-methoxybenzyl)benzamide (CAS Number: 346704-37-8) is a chemical compound with the molecular formula C₁₈H₂₁NO₅ and a molecular weight of 331.36 g/mol [ ]. This benzamide derivative is supplied as a high-purity reference standard, specifically targeted for pharmaceutical research and development applications [ ]. Primary Research Application The primary researched application of this compound is as Trimethobenzamide Impurity 4 [ ]. It is used as a well-characterized reference standard in the quality control and analytical testing of the pharmaceutical drug Trimethobenzamide. Researchers use it for method development and validation (AMV), ensuring consistency and purity in Abbreviated New Drug Applications (ANDA) and commercial production [ ]. Structural Features and Research Context This molecule is part of the broader class of 3,4,5-trimethoxybenzamide derivatives, which are privileged scaffolds in medicinal chemistry [ ]. The structure consists of a trimethoxybenzamide "head" linked via an amide bond to a 4-methoxybenzyl group [ ]. In similar crystalline structures, the meta-methoxy substituents on the benzene ring are typically coplanar with the ring, while the para-methoxy group is nearly perpendicular, which can influence the molecule's conformation and intermolecular interactions [ ]. The amide group adopts a trans conformation, with the carbonyl oxygen and the amide hydrogen atom in opposing positions [ ]. Benzamide derivatives based on the 3,4,5-trimethoxyphenyl motif are investigated for diverse biological activities, including potential effects on the central nervous system (CNS) [ ]. Handling and Storage This product is intended for research purposes only. It is recommended to store the compound in a cool, dry place, and some suppliers suggest storage at 2-8°C under refrigeration [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxy-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-21-14-7-5-12(6-8-14)11-19-18(20)13-9-15(22-2)17(24-4)16(10-13)23-3/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEHMNJCALKUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346704-37-8
Record name 3,4,5-TRIMETHOXY-N-(4-METHOXYBENZYL)BENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.

    Reduction: Formation of 3,4,5-trimethoxy-N-(4-methoxybenzyl)aniline.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups enhance planarity and hydrogen-bonding capacity, critical for target binding .
  • Substitution with bulkier groups (e.g., bromophenyl) alters crystallographic packing but retains hydrogen-bonding networks .
  • Piperidyl and aryl substitutions modulate tissue-specific effects, such as KU-54’s action on gastric mucosa .

Pharmacological Activities

Enzyme Inhibition

  • MB3 : Demonstrates AChE inhibition (IC₅₀: 1.4–20 µM), attributed to the synergistic effect of methoxy groups enhancing lipophilicity and π-π stacking .
  • KU-54: No direct enzyme inhibition reported but increases oxygen consumption in gastric mucosa, suggesting mitochondrial modulation .

Antioxidant Activity

  • THHEB (Trihydroxy analog) : Shows potent radical scavenging (DPPH IC₅₀: 22.8 µM; superoxide IC₅₀: 2.5 µM), outperforming ascorbic acid .
  • Comparison : Methoxy-to-hydroxy substitution in THHEB increases antioxidant efficacy, highlighting the role of hydroxyl groups in redox reactions .

Anticancer Potential

  • Combretastatin Analogs : Derivatives with thiazole or triazole linkages (e.g., compound 11a ) exhibit cytotoxicity via tubulin inhibition, with IC₅₀ values < 10 µM in some cancer cell lines .

Biological Activity

3,4,5-Trimethoxy-N-(4-methoxybenzyl)benzamide is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N1O5, which indicates the presence of multiple methoxy groups that may contribute to its biological activity. The compound's structure can be represented as follows:

C6H3(OCH3)3N(C6H4OCH3)C(=O)NH\text{C}_6\text{H}_3(\text{OCH}_3)_3-\text{N}-(\text{C}_6\text{H}_4\text{OCH}_3)-\text{C}(=O)-\text{NH}

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects across various cancer cell lines. For instance, derivatives of trimethoxy compounds have shown potential in inhibiting tumor growth in human breast cancer (MCF-7) and gastric cancer (MGC-803) cell lines. In a study involving benzimidazole derivatives linked to trimethoxy groups, one compound demonstrated an IC50 value of 20.47 μM against MGC-803 cells, suggesting a promising avenue for further exploration of trimethoxy derivatives in cancer therapy .

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Cell Cycle Arrest : Evidence suggests that such compounds can cause cell cycle arrest in various phases (e.g., G1 or S phase), thereby hindering cancer cell division .

Case Studies

  • Study on Melanoma Cells : A derivative compound similar to this compound exhibited selective cytotoxicity against human melanoma cells. The study reported a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells and indicated that the compound induced cell cycle arrest at the S phase .
  • In Vitro Antiproliferative Studies : A series of trimethoxy flavonoid derivatives were synthesized and tested for their antiproliferative activity. One notable compound showed significant inhibitory effects with IC50 values ranging from 10–33 nM against MCF-7 cells .

Research Findings Summary

The following table summarizes key findings from relevant studies on the biological activity of related compounds:

Compound TypeCell LineIC50 (μM)Mechanism of Action
Benzimidazole derivativeMGC-80320.47Antiproliferative
Trimethoxy flavonoidMCF-710–33Induces apoptosis
Triazole derivativeMelanoma VMM917N/ACell cycle arrest

Q & A

Q. Advanced: How can synthetic impurities be minimized during scale-up?

Advanced strategies include:

  • Process Analytical Technology (PAT): Real-time monitoring of reaction progress using in-situ FTIR or HPLC to detect intermediates.
  • Design of Experiments (DoE): Optimizing stoichiometry, solvent polarity, and temperature gradients to suppress byproducts like unreacted amine or dimerization.
  • Crystallization Engineering: Using anti-solvent addition (e.g., pentane in DCM) to enhance crystal purity .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH3) and aromatic protons (δ ~6.5–7.5 ppm).
  • IR Spectroscopy: Validate amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS): Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of methoxy groups) .

Q. Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software provides unambiguous bond lengths/angles and confirms stereoelectronic effects. For example, torsional angles between the benzamide and methoxybenzyl groups can reveal steric hindrance influencing biological activity .

Basic: What pharmacological targets are associated with this scaffold?

Methodological Answer:
The 3,4,5-trimethoxybenzamide core is linked to:

  • P-glycoprotein (P-gp) inhibition (IC50 ~1.4–20 µM), relevant in multidrug resistance studies.
  • Sirtuin-1 (SIRT1) activation , with EC1.5 values comparable to resveratrol derivatives.
    Assays include ATPase activity assays (P-gp) and fluorescence-based deacetylation (SIRT1) .

Q. Advanced: How can target selectivity be validated against off-target enzymes?

  • Kinome-wide Profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity.
  • Computational Docking: Compare binding affinities to homologous proteins (e.g., SIRT2/3) using AutoDock Vina or Schrödinger .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Mutagenicity: Ames testing (e.g., TA98 strain) is recommended due to structural similarity to mutagenic anomeric amides.
  • Decomposition Risk: Avoid heating above 40°C (DSC data shows exothermic decomposition).
  • PPE: Use nitrile gloves, fume hoods, and closed systems for reactions involving volatile solvents (e.g., DCM) .

Q. Advanced: How to design a hazard control plan for large-scale synthesis?

  • Thermal Risk Assessment: Conduct RC1e calorimetry to identify adiabatic temperature rise.
  • Waste Neutralization: Quench reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO3 before disposal .

Basic: How is the compound’s solubility profile optimized for in vitro assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell culture media.
  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HPBCD) enhances aqueous solubility for pharmacokinetic studies .

Q. Advanced: What structural modifications improve metabolic stability?

  • Isosteric Replacement: Substitute labile methoxy groups with trifluoromethoxy (-OCF3) to reduce CYP450-mediated demethylation.
  • Deuterium Labeling: Introduce deuterium at benzylic positions to slow oxidative metabolism .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies (e.g., IC50 variations across cell lines) using tools like RevMan.
  • Molecular Dynamics (MD): Simulate ligand-protein interactions to explain outliers (e.g., conformational flexibility in the methoxybenzyl group) .

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